Methyl 5-amino-4,5-dihydrofuran-2-carboxylate
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Overview
Description
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound that features a furan ring substituted with an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure but with a cyano group instead of a carboxylate group.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains a phenyl group instead of a dihydrofuran ring.
2,3-Dihydro-5-methylfuran: Lacks the amino and carboxylate groups, making it less reactive.
Uniqueness
Methyl 5-amino-4,5-dihydrofuran-2-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 2-amino-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-9-6(8)4-2-3-5(7)10-4/h2,5H,3,7H2,1H3 |
InChI Key |
QCCAYPVWWYPINX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC(O1)N |
Origin of Product |
United States |
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